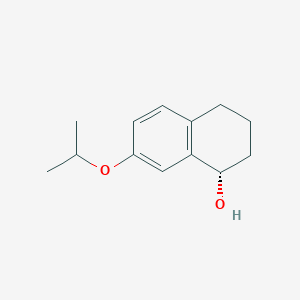

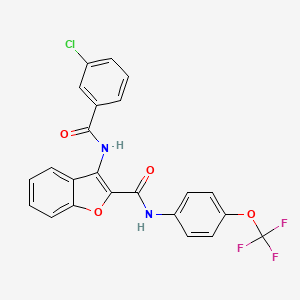

![molecular formula C20H12ClFN2O3 B2373490 N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-fluorobenzamide CAS No. 922031-66-1](/img/structure/B2373490.png)

N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-fluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-fluorobenzamide” is a compound that belongs to the class of dibenzoxazepine antipsychotic agents . It is a serotonergic receptor antagonist .

Synthesis Analysis

The synthesis of such compounds can be achieved through various methods. For instance, one method involves the use of optically active forms obtained by asymmetric synthesis, synthesis from optically pure precursors, or by resolution of the racemates . Another method involves the synthesis of 10,11-Dihydro-11-oxodibenzo[b,f][1,4]thiazepine from 2-Amino-2-carboxydiphenylsulphide .Scientific Research Applications

Synthetic Pathways and Chemical Properties

- Solid Support Synthesis : A method for efficiently assembling dibenz[b,f]oxazepin-11(10H)-ones, related to the core structure of N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-fluorobenzamide, has been reported. This method utilizes the SNAr methodology on AMEBA resin, highlighting the compound's flexibility in synthesis and the high purity of the final products (Ouyang et al., 1999).

- Polyfluorinated Analogues : Research into dibenz[b,f][1,4]oxazepines, which share a structural framework with N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-fluorobenzamide, indicates their biological activities, particularly on the central nervous system. An approach based on intramolecular dehydrofluorination has been explored for creating polyfluorinated analogues, demonstrating the compound's relevance in developing psychotropic agents (Gerasimova et al., 1989).

Pharmacological Potential

- Organocatalytic Asymmetric Reactions : The compound's relevance extends to organocatalyzed asymmetric reactions, demonstrating its potential in medicinal chemistry for creating chiral compounds. This includes the synthesis of seven-member cyclic amines containing chiral tetrasubstituted C‒F stereocenters, highlighting the compound's utility in creating pharmacophores with significant enantioselectivity (Li et al., 2019).

- Antitumor Activities : Studies on related dihydrodibenzoxepins have shown anti-tumor activities against human tumor cell lines, suggesting the potential pharmacological applications of N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-fluorobenzamide in cancer research (Wu et al., 2006).

properties

IUPAC Name |

N-(3-chloro-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-3-fluorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12ClFN2O3/c21-12-4-6-18-16(9-12)24-20(26)15-10-14(5-7-17(15)27-18)23-19(25)11-2-1-3-13(22)8-11/h1-10H,(H,23,25)(H,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZWJKUQRIALFNP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)Cl)NC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12ClFN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-fluorobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

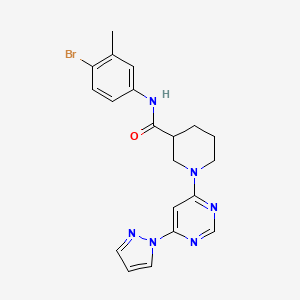

![(6-chloropyridin-3-yl)-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)piperazin-1-yl]methanone](/img/structure/B2373407.png)

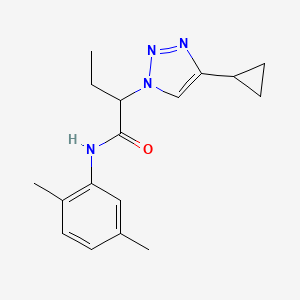

![5-methyl-2-phenyl-7-(4-(2-(thiophen-2-yl)acetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2373409.png)

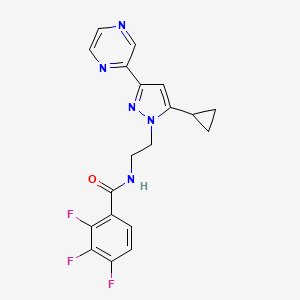

![2-(2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-yl)ethyl hexanoate](/img/structure/B2373412.png)

![1-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-ethoxyphenyl)urea](/img/structure/B2373419.png)

![1-(2-Chlorophenyl)-3-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}urea](/img/structure/B2373422.png)

![1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-4-{9-methyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butan-1-one](/img/no-structure.png)

![(E)-N-(benzoyloxy)-1-methyl-1H-benzo[d]imidazole-2-carbimidoyl cyanide](/img/structure/B2373427.png)